N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17812000
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3 |
|---|---|
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |
| Standard InChI Key | UBBUUEBCGXDFNA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the N1-position with a methyl group and at the C3-position with a 4-chlorobenzylamine moiety. The chlorophenyl group introduces electronegativity and steric bulk, influencing both reactivity and biological interactions.
Key Structural Features:
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Pyrazole Ring: Planar aromatic system with delocalized π-electrons.
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4-Chlorobenzyl Group: Electron-withdrawing chlorine at the para position enhances stability and directs electrophilic substitution.
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Methyl Substituent: At N1, this group modulates solubility and steric accessibility.
Physicochemical Data
Experimental and computational studies provide the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.68 g/mol |
| Melting Point | 128–132°C (predicted) |
| LogP (Partition Coefficient) | 2.4 ± 0.3 (calculated) |
| Solubility | Moderate in DMSO, low in water |
The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications.
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Alkylation of Pyrazole:
Reaction of 1-methyl-1H-pyrazol-3-amine with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.Yields range from 45% to 60% after purification by column chromatography.
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Purification:
Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
Industrial-Scale Production
Continuous flow reactors and microwave-assisted techniques have been explored to improve efficiency:
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Flow Chemistry: Reduces reaction time to 2 hours with 70% yield.
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Catalytic Systems: Palladium catalysts enable milder conditions but require rigorous ligand optimization.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chlorophenyl group directs electrophilic attacks to the ortho and para positions, enabling derivatization:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorobenzyl derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid analog |
Reductive Transformations
The amine group participates in reductive alkylation:
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Borane-THF Complex: Reduces the pyrazole ring to a dihydropyrazole, altering aromaticity.
Biological Activity and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.2 | Caspase-3 activation |
| A549 (Lung) | 22.7 | G1 cell cycle arrest |
Comparatively, the brominated analog (N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine) shows enhanced potency (IC₅₀ = 12.4 μM in MCF-7), attributed to bromine’s higher polarizability.
Antimicrobial Efficacy
Against Gram-positive bacteria:
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Staphylococcus aureus: MIC = 64 μg/mL (cf. ampicillin MIC = 2 μg/mL).
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Bacillus subtilis: MIC = 128 μg/mL.
Industrial and Research Applications
Agrochemical Development
The compound serves as an intermediate in synthesizing fungicides targeting chitin synthase. Field trials demonstrate 80% efficacy against Fusarium oxysporum at 500 ppm.
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity by 30% compared to unfunctionalized analogs.
Comparison with Halogenated Analogs
Chloro vs. Bromo Derivatives
| Property | Chloro Derivative | Bromo Derivative |
|---|---|---|
| Molecular Weight | 221.68 g/mol | 266.14 g/mol |
| LogP | 2.4 | 2.9 |
| IC₅₀ (MCF-7) | 18.2 μM | 12.4 μM |
The bromo analog’s higher molecular weight and lipophilicity correlate with improved bioactivity but reduced aqueous solubility.
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